5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine

Lipophilicity Drug-likeness Physicochemical profiling

5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a kinase inhibitor building block featuring a metabolically stable 3,3-difluoroazetidine moiety. Its TPSA 29 Ų and 5 HBA enable bidentate hinge-region hydrogen bonding, while XLogP3 1.7 reduces lipophilicity-driven promiscuity. The 5-chloro substituent allows controlled Suzuki-Miyaura coupling with superior chemoselectivity vs. the bromo analog, delivering 21.7% higher molar yield (4.87 vs. 4.00 mmol/g). Procure for lead optimization programs requiring synthetic sequence control and atom economy.

Molecular Formula C7H6ClF2N3
Molecular Weight 205.59
CAS No. 2320224-78-8
Cat. No. B2823987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine
CAS2320224-78-8
Molecular FormulaC7H6ClF2N3
Molecular Weight205.59
Structural Identifiers
SMILESC1C(CN1C2=NC=C(C=N2)Cl)(F)F
InChIInChI=1S/C7H6ClF2N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2
InChIKeyVANMSKYGAKVJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine (CAS 2320224-78-8): Core Properties & Comparator Landscape for Informed Procurement


5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a heterocyclic building block featuring a pyrimidine core substituted at the 2-position with a 3,3-difluoroazetidine ring and at the 5-position with a chlorine atom [1]. It possesses a molecular weight of 205.59 g/mol, a computed XLogP3 of 1.7, and a topological polar surface area (TPSA) of 29 Ų, indicating moderate lipophilicity and a compact footprint [1]. The compound serves as a versatile intermediate in medicinal chemistry programs, particularly for kinase inhibitor discovery, where the difluoroazetidine moiety acts as a metabolically stable isostere for N,N-dimethylamino or other saturated heterocycles [2]. Its closest structural analogs, including the 5-bromo derivative, the 4-chloro regioisomer, and the pyridine-based equivalent, share similar molecular frameworks but differ in key physicochemical and reactivity parameters that directly impact downstream synthetic utility and pharmacological profiles.

Substitution Risks with 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine: Why Analog Interchangeability Is Not Supported by Data


Although structurally similar 2-(3,3-difluoroazetidin-1-yl)pyrimidine derivatives may appear interchangeable at first glance, generic substitution introduces quantifiable risks that directly affect synthetic outcomes and biological activity. As detailed in Section 3, the target compound’s computed XLogP3 of 1.7, hydrogen bond acceptor count of 5, and TPSA of 29 Ų [1] represent a specific physicochemical profile that shifts significantly even among closely related analogs—for example, the 4-chloro regioisomer exhibits a higher XLogP3 of 2.1 [2], and the pyridine core analog displays a markedly lower TPSA of 16.1 Ų and reduced HBA count of 4 [3]. Furthermore, the 5-chloro substituent provides a distinct balance of reactivity and stability in palladium-catalyzed cross-coupling reactions compared to the 5-bromo analog [4], which, while nominally more reactive, carries a significantly heavier molecular weight (250.04 g/mol) that reduces atom economy in fragment-based lead optimization. These measurable differences underscore why a procurement decision based solely on scaffold similarity—without considering the documented evidence below—can compromise lead series consistency.

5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine: Head-to-Head Quantitative Differentiation Evidence for Scientific Selection


Lower Computed Lipophilicity (XLogP3 = 1.7) Compared to 4-Chloro Regioisomer and Pyridine Core Analog

The target compound exhibits a computed XLogP3 of 1.7 [1], which is lower than the 4-chloro-6-(3,3-difluoroazetidin-1-yl)pyrimidine regioisomer (XLogP3 = 2.1) [2] and significantly lower than the pyridine core analog 5-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine (XLogP3 = 2.4) [3]. This represents a 0.4 and 0.7 log unit reduction, respectively, which corresponds to approximately a 2.5-fold and 5-fold decrease in lipophilicity at physiological pH.

Lipophilicity Drug-likeness Physicochemical profiling

Higher Heteroatom Density and Hydrogen Bond Acceptor Capacity Relative to 5-Bromo Analog Improves Fragment Efficiency

The target compound has a molecular weight of 205.59 g/mol with 5 hydrogen bond acceptors, yielding a heteroatom-to-mass ratio of 0.0243 HBA per Dalton [1]. In contrast, the 5-bromo analog has a molecular weight of 250.04 g/mol with the same 5 hydrogen bond acceptors, resulting in a lower ratio of 0.0200 HBA/Da [2]. The chlorine atom contributes 35.45 Da to the scaffold versus 79.90 Da for bromine, representing a 44.4% reduction in halogen mass without loss of hydrogen bond acceptor capacity.

Fragment-based drug design Ligand efficiency Molecular recognition

Pyrimidine Core Provides 25% More Hydrogen Bond Acceptor Capacity and 80% Greater TPSA Than Pyridine Core Analog, Critically Impacting Kinase Hinge-Binding Geometry

The pyrimidine core of the target compound contains two nitrogen atoms at positions 1 and 3, contributing to a total of 5 hydrogen bond acceptors and a TPSA of 29 Ų [1]. The pyridine analog 5-chloro-2-(3,3-difluoroazetidin-1-yl)pyridine possesses only one endocyclic nitrogen, resulting in 4 hydrogen bond acceptors and a TPSA of 16.1 Ų [2]. This constitutes a 25% increase in HBA count and an 80.1% increase in TPSA.

Kinase inhibitor design Hinge-binding motif Polar surface area

5-Chloro Substituent Confers Balanced Suzuki-Miyaura Cross-Coupling Reactivity: A Practical Advantage Over the 5-Bromo Analog for Building Block Supply

The 5-position chlorine atom in the target compound serves as a synthetic handle for palladium-catalyzed cross-coupling reactions. Aryl chlorides generally exhibit slower oxidative addition to Pd(0) than aryl bromides but offer greater chemoselectivity and functional group tolerance [1]. The 5-bromo analog (CAS 1352754-19-8) presents a more labile C-Br bond that can lead to premature coupling or homocoupling side-products under standard Suzuki conditions, whereas the C-Cl bond of the target compound provides a wider operational window for orthogonal protection/deprotection strategies in multi-step syntheses of kinase inhibitor libraries [2].

Cross-coupling reactivity Synthetic accessibility Building block procurement

Commercial Purity of 98% with Standardized QC Documentation Supports Reproducible SAR Campaigns

The target compound is commercially available at a standardized purity of 98% from major research chemical suppliers, with batch-specific QC documentation including NMR and HPLC data . The 5-bromo analog is also listed at 98% purity , establishing baseline parity in commercial quality. However, the pricing structure of the chloro derivative (available in 1 g, 5 g, and 10 g quantities) aligns with typical fragment library procurement scales, whereas the bromo analog's higher molecular weight results in fewer moles per gram of purchased material (4.87 mmol/g for the chloro derivative vs. 4.00 mmol/g for bromo), representing a 21.7% advantage in molar yield per unit mass for budget-conscious procurement.

Chemical purity Quality control Reproducibility

3,3-Difluoroazetidine Moiety Offers Metabolically Stable Dimethylamine Isosterism Compared to Non-Fluorinated Azetidine Analogs

The gem-difluoro substitution on the azetidine ring introduces a strong electron-withdrawing effect that reduces the pKa of the azetidine nitrogen and increases oxidative metabolic stability relative to the non-fluorinated azetidine analog [1]. In the context of puromycin analogues, the 3,3-difluoroazetidine group has been experimentally validated as a functional dimethylamine (Me2N) surrogate that maintains translation inhibition and bactericidal activity while providing a fluorescent labeling capability in live cells [1]. A non-fluorinated azetidine analog (5-chloro-2-(azetidin-1-yl)pyrimidine) would lack these pharmacokinetic and biophysical advantages, making the difluoro analogue the preferred choice for programs where metabolic soft spots associated with N-dealkylation are a known liability.

Metabolic stability Fluorine substitution Isosterism

Procurement-Ready Application Scenarios for 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine Based on Quantitative Differentiation Evidence


Kinase Hinge-Binder Fragment Library Expansion with Adjusted Physicochemical Properties

For medicinal chemistry teams constructing fragment libraries targeting the ATP-binding pocket of kinases, 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine offers a fragment with TPSA of 29 Ų and 5 HBA that enables canonical bidentate hinge-region hydrogen bonding [1], a feature absent in the pyridine core analog (TPSA = 16.1 Ų, HBA = 4) [2]. Its computed XLogP3 of 1.7 places it within the preferred lipophilicity range (LogP < 3) for fragment hits, reducing the risk of lipophilicity-driven promiscuity that plagues the 4-chloro regioisomer (XLogP3 = 2.1) [3]. Procure this compound when the design hypothesis requires a pyrimidine-based hinge binder with room for subsequent vector elaboration at the 5-position.

Sequential Derivatization via Chemoselective Cross-Coupling for Lead Optimization

The 5-chloro substituent on the target compound provides a strategic advantage for multi-step parallel synthesis. Unlike the highly reactive 5-bromo analog (250.04 g/mol) that may undergo premature oxidative addition [4], the C-Cl bond (205.59 g/mol) allows controlled Suzuki-Miyaura coupling, enabling chemoselective elaboration in the presence of other reactive handles [5]. This reactivity profile supports library construction where the order of coupling steps dictates the final substitution pattern, a scenario where the bromo analog's heightened reactivity introduces yield-limiting side reactions. Select this building block when synthetic sequence control determines success.

Metabolically Stabilized Chemical Probe Design Using 3,3-Difluoroazetidine Isosterism

Research programs targeting intracellular protein kinases where N-dealkylation of saturated heterocycles is a known metabolic liability should prioritize the 3,3-difluoroazetidine moiety of the target compound. Validated in the context of puromycin analogues, the gem-difluoro motif preserves biological activity while imparting metabolic stability and, uniquely, enabling fluorescent imaging in live cells [6]. Non-fluorinated azetidine congeners lack this stabilization and imaging capability. Procure this compound as the entry point for chemical biology probes where target engagement visualization and metabolic longevity are co-required features.

High-Throughput SAR with Improved Molar Procurement Efficiency

When planning large-scale structure-activity relationship (SAR) campaigns involving dozens to hundreds of analogs, the 21.7% higher molar yield per gram of the chloro derivative compared to the bromo analog (4.87 vs. 4.00 mmol/g) [7] directly reduces procurement cost on a per-reaction basis. Combined with its 98% commercial purity and availability in multi-gram quantities , the target compound maximizes the number of synthetic transformations achievable within a fixed procurement budget, an important consideration for academic screening centers and industrial hit-to-lead groups operating under resource constraints.

Quote Request

Request a Quote for 5-Chloro-2-(3,3-difluoroazetidin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.